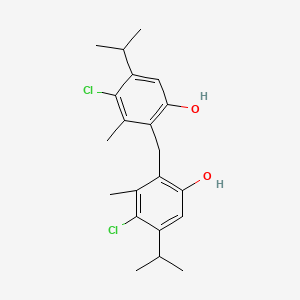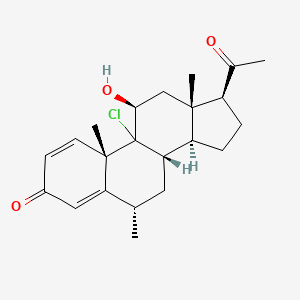
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common route involves the chlorination of a suitable steroid intermediate, followed by hydroxylation and methylation reactions under controlled conditions . The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation or other nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the carbonyl group at the 20-position can yield a secondary alcohol .
Aplicaciones Científicas De Investigación
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes . The compound’s effects are mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.
Mometasone: A corticosteroid used in the treatment of inflammatory skin conditions.
Diflorasone: A potent corticosteroid used in dermatology.
Uniqueness
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and reduce its side effects compared to other corticosteroids .
Propiedades
Número CAS |
94087-96-4 |
|---|---|
Fórmula molecular |
C22H29ClO3 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
(6S,8S,10S,11S,13S,14S,17S)-17-acetyl-9-chloro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22?/m0/s1 |
Clave InChI |
HFTXHRFCLJJTGL-UBEYTQJUSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H](C2([C@@]4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





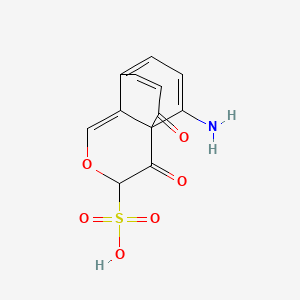
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
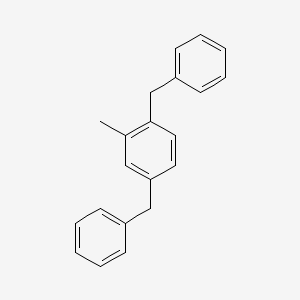

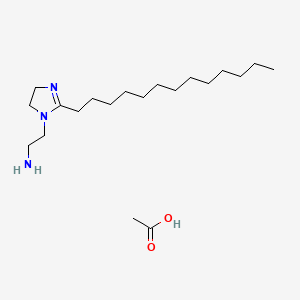


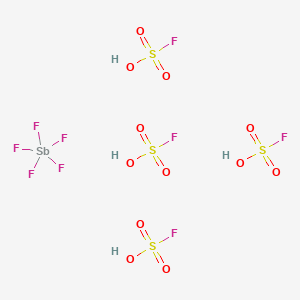
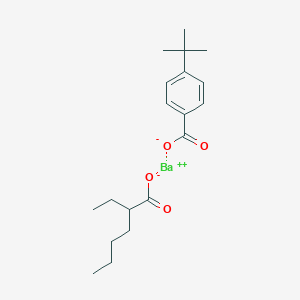
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
